3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
CAS No.:
Cat. No.: VC16351681
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
![3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid -](/images/structure/VC16351681.png)
Specification
Molecular Formula | C22H22N2O3S |
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Molecular Weight | 394.5 g/mol |
IUPAC Name | 3-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
Standard InChI | InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27) |
Standard InChI Key | NXCWCEKWICRKNO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O |
Introduction
Structural Characterization and Nomenclature
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a hybrid organic molecule combining a benzoic acid core with a thiazole-ring-containing side chain. The systematic name reflects its intricate architecture:
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Benzoic acid moiety: A carboxyl group (-COOH) at the 3-position of the benzene ring.
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Thiazole substituent: A 1,3-thiazol-4-yl group linked via an acetyl-amino-methyl bridge.
Molecular Formula and Weight
Based on structural decomposition:
Property | Value |
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Molecular Formula | C₂₂H₂₅N₂O₃S |
Molecular Weight | 397.51 g/mol |
Key Functional Groups | Carboxyl, thiazole, amide |
The molecular formula aligns with derivatives reported in patents for structurally related thiazole-carboxylic acid compounds .
Synthetic Pathways and Intermediate Design
While no direct synthesis of this compound is documented, analogous methodologies from patent literature provide a framework for its potential preparation .
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a plausible route:
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Condensation: Reacting a thiourea derivative with α-halo ketones (e.g., 2-bromo-1-(4-isopropylphenyl)ethan-1-one) to form the thiazole core .
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Acetylation: Introducing the acetyl group at position 4 of the thiazole via nucleophilic substitution or Friedel-Crafts acylation .
Amide Bond Coupling
The acetyl-amino-methyl bridge likely forms via:
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Activation: Treating the thiazol-4-yl-acetic acid with carbodiimide reagents (e.g., EDC) to generate an active ester.
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Amination: Reacting with 3-(aminomethyl)benzoic acid to yield the final amide linkage .
Purification Techniques
Patent WO2016132378A2 highlights critical steps for analogous compounds:
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Solvent removal: Rotary evaporation under reduced pressure .
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Crystallization: Using ethyl acetate/hexane mixtures to isolate pure product .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water due to the hydrophobic isopropylphenyl group, but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: The amide and thiazole groups may confer resistance to hydrolysis under physiological pH .
Spectroscopic Data (Inferred)
Technique | Expected Features |
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IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O, carboxyl), ~1650 cm⁻¹ (amide I) |
NMR (¹H) | δ 1.2–1.4 (isopropyl CH₃), δ 7.2–8.1 (aromatic H) |
MS (ESI) | m/z 397.51 [M+H]⁺ |
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Scaling up the Hantzsch reaction requires optimizing stoichiometry and catalyst use .
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Green Chemistry: Replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) .
Biological Screening
Priority assays should include:
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In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
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Kinase inhibition profiling (e.g., EGFR, VEGFR).
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